molecular formula C10H8ClF4NO B14768714 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide

2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide

Cat. No.: B14768714
M. Wt: 269.62 g/mol
InChI Key: CXBUNQJKIJOOHN-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethyl)benzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The chloroacetyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the chloro and acetamide functionalities.

    2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl and fluoro groups but has a nitrile instead of an acetamide group.

Uniqueness

2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure. This unique combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClF4NO

Molecular Weight

269.62 g/mol

IUPAC Name

2-chloro-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-8(12)7(3-6)10(13,14)15/h1-3H,4-5H2,(H,16,17)

InChI Key

CXBUNQJKIJOOHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)C(F)(F)F)F

Origin of Product

United States

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